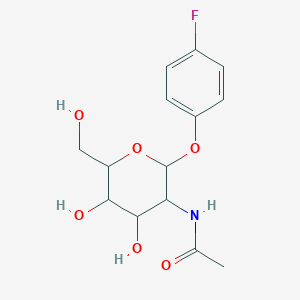

4'-Fluorophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4’-Fluorophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a compound of significant interest in the biomedical and chemical research fields. It is a derivative of glucopyranoside, where the 4’-position of the phenyl ring is substituted with a fluorine atom, and the 2-position of the glucopyranoside is acetamido-substituted.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluorophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol and 2-acetamido-2-deoxy-D-glucose.

Glycosylation Reaction: The key step involves the glycosylation of 4-fluorophenol with 2-acetamido-2-deoxy-D-glucose. This reaction is usually catalyzed by an acid catalyst, such as trifluoromethanesulfonic acid (TfOH), under controlled temperature conditions.

Purification: The resulting product is purified using chromatographic techniques, such as column chromatography, to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 4’-Fluorophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside may involve:

Large-Scale Glycosylation: Scaling up the glycosylation reaction using industrial reactors and optimized reaction conditions to ensure high yield and purity.

Automated Purification: Utilizing automated chromatographic systems for efficient purification and isolation of the compound.

Quality Control: Implementing rigorous quality control measures, including spectroscopic and chromatographic analysis, to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-Fluorophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced forms of the compound.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing oxygen-containing groups.

Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

4’-Fluorophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has a wide range of scientific research applications, including:

Chemistry

Glycosylation Studies: Used as a model compound in glycosylation studies to understand the mechanisms and kinetics of glycosylation reactions.

Synthesis of Glycoconjugates: Employed in the synthesis of glycoconjugates for studying carbohydrate-protein interactions.

Biology

Enzyme Substrate: Serves as a substrate for various glycosidases and glycosyltransferases in enzymatic studies.

Cellular Uptake Studies: Utilized in studies investigating the cellular uptake and metabolism of glycosylated compounds.

Medicine

Drug Development: Explored as a potential lead compound in the development of new drugs targeting glycosylation pathways.

Diagnostic Tools: Used in the development of diagnostic tools for detecting glycosylation-related disorders.

Industry

Biotechnology: Applied in biotechnological processes involving glycosylation and glycan engineering.

Pharmaceuticals: Incorporated in the formulation of pharmaceutical products requiring glycosylated compounds.

Mechanism of Action

The mechanism of action of 4’-Fluorophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways:

Glycosidase Inhibition: The compound can inhibit glycosidases by binding to their active sites, thereby preventing the hydrolysis of glycosidic bonds.

Glycosylation Pathways: It can modulate glycosylation pathways by acting as a substrate or inhibitor of glycosyltransferases, affecting the synthesis of glycoproteins and glycolipids.

Comparison with Similar Compounds

Similar Compounds

4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: A fluorogenic substrate used in enzymatic assays for glycosidases.

4-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: A chromogenic substrate used in colorimetric assays for glycosidases.

Uniqueness

4’-Fluorophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is unique due to the presence of the fluorine atom on the phenyl ring, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its non-fluorinated counterparts.

Biological Activity

4'-Fluorophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (CAS 135608-47-8) is a fluorinated derivative of 2-deoxy-D-glucose (2-DG), which has garnered attention in biomedical research for its potential therapeutic applications, particularly in cancer treatment. This compound's structural modifications aim to enhance its biological activity while addressing the pharmacokinetic limitations associated with traditional glucose analogs.

- Molecular Formula : C₁₄H₁₈FNO₆

- Molecular Weight : 303.29 g/mol

- CAS Number : 135608-47-8

The biological activity of this compound primarily revolves around its ability to inhibit glycolysis, a metabolic pathway often upregulated in aggressive tumors such as glioblastoma multiforme (GBM). By mimicking glucose, this compound can be phosphorylated by hexokinase, leading to the inhibition of key glycolytic enzymes and subsequent metabolic disruption.

Biological Activity and Efficacy

Recent studies indicate that fluorinated derivatives of 2-DG exhibit enhanced cytotoxic effects compared to their non-fluorinated counterparts. The following table summarizes the comparative biological activities of several halogenated glucose analogs, including this compound:

| Compound | IC₅₀ (µM) | Inhibition Mechanism | Targeted Cancer Type |

|---|---|---|---|

| This compound | TBD | Hexokinase inhibition | Glioblastoma |

| 2-Deoxy-D-glucose (2-DG) | ~30 | Hexokinase inhibition | Various cancers |

| 2-Deoxy-2-fluoro-D-glucose (2-FG) | ~10 | Hexokinase inhibition | Osteosarcoma |

| 2-Deoxy-2-chloro-D-glucose (2-CG) | ~50 | Hexokinase inhibition | Osteosarcoma |

Case Studies

- Study on Glioblastoma Cells : In vitro experiments demonstrated that this compound significantly reduced cell viability in GBM cell lines. The compound's mechanism was linked to enhanced apoptosis and reduced lactate production, indicating effective glycolytic inhibition .

- Comparative Analysis with Other Analogues : A study comparing various halogenated glucose analogs found that those with fluorine substitutions, including this compound, exhibited superior binding affinity to hexokinase I, suggesting a more potent inhibitory effect on glycolysis compared to non-fluorinated versions .

- Potential in Antimalarial Therapy : Preliminary research indicated that the compound could also disrupt energy metabolism in Plasmodium falciparum, highlighting its versatility as a metabolic inhibitor beyond oncology .

Properties

IUPAC Name |

N-[2-(4-fluorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDDRJQCEWZUGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)F)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.